![molecular formula C19H18N2O2 B2970409 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-47-9](/img/structure/B2970409.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a multifaceted organic compound known for its intricate structure and potential applications in various scientific fields. This compound features a pyridoquinoline core fused with a benzamide group, contributing to its unique chemical properties.
作用机制
Target of Action
The primary target of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
This compound interacts with its target, EZH2, by inhibiting its activity . The compound’s interaction with EZH2 results in a decrease in the enzyme’s ability to methylate histones, which can lead to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the biochemical pathway of histone methylation. This can lead to downstream effects such as changes in chromatin structure and gene expression, potentially impacting cell proliferation and survival .
Pharmacokinetics
It is known that the compound has good secondary pharmacology and physicochemical properties
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression due to altered histone methylation. This can lead to changes in cell behavior, potentially reducing cancer cell aggressiveness and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves the condensation of 3-oxo-pyridoquinoline with benzoyl chloride in the presence of a suitable base like triethylamine. The reaction typically occurs under reflux conditions in an aprotic solvent such as dichloromethane, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production might involve a multi-step synthesis starting from readily available precursors. These steps could include cyclization, oxidation, and amide formation reactions, with precise control of reaction conditions to maximize yield and purity. The process would typically be scaled up using batch or continuous flow reactors.
化学反应分析
Types of Reactions
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to tetrahydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridoquinoline moieties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate and chromium trioxide.
Reducing agents such as sodium borohydride and lithium aluminum hydride.
Nucleophiles and electrophiles like alkyl halides and aryl bromides.
Major Products
科学研究应用
Chemistry
In chemistry, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is used as a starting material for the synthesis of more complex heterocyclic compounds, serving as a key intermediate in various organic reactions.
Biology
Biologically, this compound is investigated for its potential role as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anticancer and antimicrobial agent. Preliminary studies suggest that derivatives of this compound exhibit significant bioactivity, paving the way for new treatments.
Industry
Industrially, it is explored for its potential use in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it a valuable component in material science.
相似化合物的比较
Compared to similar compounds like 9-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline and 9-phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its benzamide group. This modification enhances its binding affinity and specificity toward biological targets, increasing its potential efficacy as a drug candidate.
List of Similar Compounds
9-Benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
9-Phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
3-Oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxamide
This article covers the intricacies and potential of this compound, highlighting its significance in various scientific domains. Let me know if there's anything more you need!
属性
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGCSVYIQTXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
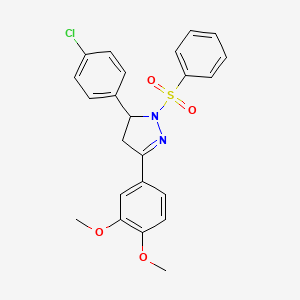
![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)
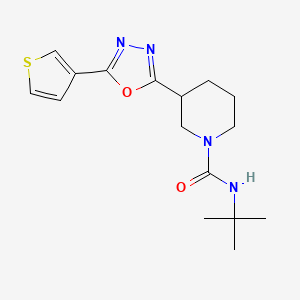
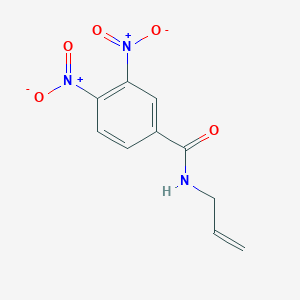
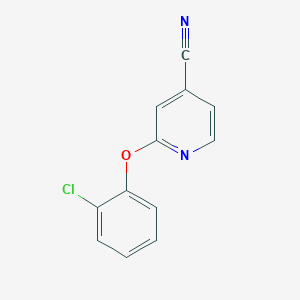
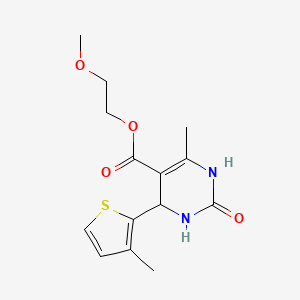
![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970333.png)
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
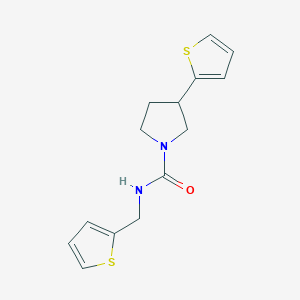
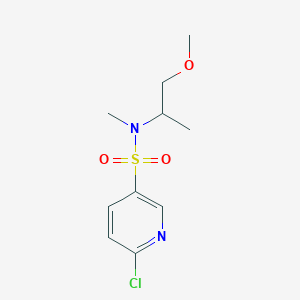
![2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2970342.png)

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B2970349.png)
